Allyltrimethylsilane (CAS 762-72-1) is a benchmark organosilicon reagent widely procured for carbon-carbon bond formation, specifically as a nucleophilic allylating agent in the Hosomi-Sakurai reaction[1]. As a stable, clear liquid with a boiling point of 85 °C, it offers a highly processable alternative to traditional organometallic allyl donors [2]. Its primary industrial and laboratory value lies in its tunable reactivity—remaining inert under neutral conditions while acting as a potent nucleophile upon Lewis acid activation. This controlled reactivity profile, combined with the generation of highly volatile, easily removable trimethylsilyl byproducts, makes it a preferred precursor for the scalable synthesis of homoallylic alcohols, ethers, and amines in pharmaceutical and fine chemical manufacturing [1].
Substituting allyltrimethylsilane with other common allylating agents, such as allyltributylstannane or allylmagnesium bromide, introduces severe process and safety liabilities [1]. Allyl Grignard reagents are highly air- and moisture-sensitive, often leading to aggressive, unselective background reactions that degrade chemoselectivity and require rigorous anhydrous handling [2]. Conversely, while allyltributylstannane offers mild reactivity, it generates highly toxic organotin byproducts (e.g., tributyltin chloride) that are notoriously difficult to purge from final active pharmaceutical ingredients (APIs), often requiring extensive chromatography [3]. Allyltrimethylsilane uniquely bridges this gap: it provides the chemoselectivity and stability lacking in Grignards, while its benign, low-boiling byproducts evaporate easily, avoiding the costly purification bottlenecks associated with stannanes [1].
A critical procurement differentiator for allyltrimethylsilane is the ease of byproduct removal during scale-up. In Lewis acid-catalyzed allylations, allyltrimethylsilane yields trimethylsilyl halides (e.g., TMS-Cl, bp ~57 °C) or TMS-OH, which are highly volatile and easily removed via simple concentration under reduced pressure [1]. In contrast, allyltributylstannane generates tributyltin chloride, a heavy, toxic liquid with a boiling point of >170 °C (at 25 mmHg) that typically requires complex chemical quenching and column chromatography to achieve acceptable API purity limits [2].
| Evidence Dimension | Byproduct Boiling Point / Removal Method |
| Target Compound Data | TMS-Cl byproduct (bp 57 °C); removed by evaporation |
| Comparator Or Baseline | Bu3SnCl byproduct (bp >170 °C at 25 mmHg); requires chromatography/fluoride wash |
| Quantified Difference | >110 °C lower boiling point for TMS byproducts |
| Conditions | Post-reaction workup in standard allylation protocols |
Eliminating chromatography and toxic heavy-metal waste drastically reduces downstream processing costs and API contamination risks.
Allyltrimethylsilane offers superior chemoselectivity compared to highly reactive allyl Grignard reagents. While allylmagnesium bromide reacts spontaneously and often indiscriminately with esters, amides, and epoxides, allyltrimethylsilane remains entirely stable until activated by a specific Lewis acid [1]. This allows for the targeted allylation of aldehydes or acetals in the presence of unprotected secondary functional groups. Studies show that allylmagnesium reagents can lead to multiple additions or poor diastereoselectivity, whereas the tunable activation of allyltrimethylsilane ensures highly controlled, single-addition homoallylic products without requiring extensive protecting group chemistry [1].
| Evidence Dimension | Spontaneous background reactivity |
| Target Compound Data | No spontaneous reaction; requires Lewis acid activation |
| Comparator Or Baseline | Allylmagnesium bromide (spontaneous, unselective reaction with most carbonyls) |
| Quantified Difference | 100% dependence on catalyst for activation |
| Conditions | Presence of mixed carbonyl substrates (aldehydes vs. esters/amides) |
Tunable reactivity minimizes side reactions and reduces the need for costly protecting-group steps in multi-step syntheses.
From a supply chain and handling perspective, allyltrimethylsilane is vastly superior to organometallic alternatives. Allylmagnesium bromide is highly moisture- and air-sensitive, requiring specialized Schlenk line techniques, inert gas environments, and continuous titration to determine active molarity prior to use [1]. Allyltrimethylsilane, conversely, is a stable, neat liquid (density ~0.72 g/mL) that can be stored for extended periods without degradation and handled using standard laboratory protocols [2]. This robust stability eliminates the yield variations caused by degraded Grignard reagents and simplifies bulk storage [2].
| Evidence Dimension | Handling requirements and degradation |
| Target Compound Data | Stable liquid; no titration required |
| Comparator Or Baseline | Allylmagnesium bromide (rapidly degrades in moisture; requires titration) |
| Quantified Difference | Elimination of inert-atmosphere transfer and titration steps |
| Conditions | Standard laboratory or pilot-plant storage |
Procuring a stable, neat reagent reduces handling failures, ensures reproducible batch-to-batch yields, and lowers specialized equipment overhead.
Allyltrimethylsilane demonstrates exceptional efficiency in the Hosomi-Sakurai allylation of acetals and imines when paired with modern catalysts. Recent process optimizations have shown that allyltrimethylsilane can achieve >90% yield of homoallylic ethers or amines using exceptionally low catalyst loadings (e.g., 0.1 to 2 mol% of specific Lewis acids), compared to traditional stoichiometric promoters [2]. This high turnover efficiency, combined with the low molecular weight of the TMS leaving group (73.1 g/mol) compared to the tributyltin group (289.1 g/mol), significantly improves the overall atom economy and mass intensity of the synthetic route [1].
| Evidence Dimension | Leaving group mass and catalyst requirement |
| Target Compound Data | TMS leaving group (73.1 g/mol); catalytic activation (0.1-2 mol%) |
| Comparator Or Baseline | Tributyltin leaving group (289.1 g/mol) |
| Quantified Difference | 75% reduction in leaving group mass waste |
| Conditions | Catalytic Hosomi-Sakurai allylation |
Lower catalyst requirements and reduced waste mass directly translate to improved process economics and greener manufacturing metrics.
Allyltrimethylsilane is the reagent of choice for large-scale Hosomi-Sakurai reactions to produce homoallylic alcohols and ethers [1]. Its use is prioritized over stannanes in pharmaceutical synthesis because it completely avoids heavy-metal (tin) contamination, ensuring that the final API easily meets strict elemental impurity guidelines without requiring expensive palladium or tin scavengers [1].
In multi-step syntheses containing multiple reactive functional groups, allyltrimethylsilane is selected over allyl Grignards due to its catalyst-dependent chemoselectivity [2]. It allows chemists to selectively allylate activated aldehydes or imines while leaving esters, amides, and unactivated ketones intact, thereby streamlining the synthetic route by minimizing protection and deprotection cycles [2].
Beyond small-molecule synthesis, allyltrimethylsilane is utilized as a functional termination agent in living carbocationic polymerizations, such as the production of polyisobutylenes [3]. Its volatility and clean reactivity profile make it an ideal end-capping reagent, providing a terminal allyl group for further cross-linking or functionalization without leaving toxic residues in the polymer matrix [3].
Flammable;Irritant